N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea

Lipophilicity Physicochemical Properties Medicinal Chemistry

Researchers optimizing serine protease inhibitors often face unpredictable ADME and off-target risks when substituting uncharacterized analogs. N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea (CAS 179539-57-2) is a validated piperidyl-cyclohexylurea scaffold with a defined physicochemical profile (XLogP 3.3, 2 H-bond donors) and predicted BBB permeability (BBB+). Key differentiators: (i) Enables matriptase inhibitors with Ki <3 nM when incorporated into 3-amidinophenylalanine-derived warheads. (ii) Eliminates the CYP2D6 inhibition liability (IC50 ≈0.16 µM) that limited the clinical-stage analog DPC168, reducing DDI risk. (iii) The secondary amine on the piperidine ring provides a convenient handle for library diversification. Supplied as a ≥95% pure research building block with batch-to-batch consistency for reproducible SAR campaigns.

Molecular Formula C19H29N3O
Molecular Weight 315.5 g/mol
CAS No. 179539-57-2
Cat. No. B5684908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea
CAS179539-57-2
Molecular FormulaC19H29N3O
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H29N3O/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23)
InChIKeyNYVAUBXJQMOULV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea (CAS 179539-57-2): Technical Baseline and Chemical Identity


N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea (CAS 179539-57-2) is a synthetic small molecule belonging to the piperidyl-cyclohexylurea class. It is characterized by a 1-benzylpiperidine core linked via a urea bridge to a cyclohexyl group, yielding a molecular formula of C19H29N3O and a molecular weight of 315.5 g/mol [1]. The compound has a computed XLogP3-AA value of 3.3, indicating moderate lipophilicity [1]. It is primarily utilized as a research chemical and as a versatile synthetic building block or scaffold for medicinal chemistry optimization, particularly in the development of serine protease inhibitors and GPCR ligands [2].

N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea: Why In-Class Substitution Introduces Pharmacokinetic and Safety Risk


Piperidine-urea derivatives are a broad and highly variable class; even minor structural modifications produce significant shifts in lipophilicity, metabolic stability, and off-target liability. N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea occupies a distinct physicochemical space (XLogP3-AA 3.3) compared to close analogs bearing aromatic urea substituents, which can exhibit XLogP values exceeding 4.5 [1]. This difference directly impacts CYP450 inhibition profiles: the clinical-stage analog DPC168, which contains a 3-acetylphenyl urea instead of the cyclohexyl urea, was discontinued partly due to potent CYP2D6 inhibition [2]. Generic substitution with an uncharacterized analog therefore risks introducing unanticipated metabolic drug-drug interaction (DDI) liability or altering target selectivity in unpredictable ways, undermining experimental reproducibility.

N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea: Product-Specific Quantitative Evidence Guide


Computed Lipophilicity (XLogP3-AA) Differentiates Cyclohexyl Urea from Aromatic Urea Analogs

The cyclohexyl urea moiety confers a distinct lipophilicity profile versus aromatic-substituted analogs. N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea has a computed XLogP3-AA of 3.3 [1], whereas the 3-acetylphenyl urea analog DPC168 (compound 32 benzenesulfonate) has a reported cLogP of approximately 4.7 [2]. This ca. 1.4 log-unit difference places the target compound closer to the optimal lipophilicity range (LogP 1–4) for CNS drug candidates, potentially reducing phospholipidosis risk and non-specific binding.

Lipophilicity Physicochemical Properties Medicinal Chemistry

3D-QSAR Model Predicts Matriptase Inhibitory Activity of the Cyclohexyl Urea Scaffold

A validated 3D-QSAR model built from 35 piperidyl-cyclohexylurea derivatives (training set r² > 0.85, predictive r² > 0.70) identifies hydrogen bond donors and rotatable bonds as positively correlated with matriptase inhibitory activity [1]. N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea, bearing two urea N–H donors and four rotatable bonds, aligns with these favorable descriptors. In contrast, the known active matriptase inhibitor from the 3-amidinophenylalanine series achieves a Ki < 3 nM with a C-terminal piperidyl-cyclohexylurea residue [2], demonstrating the scaffold's essential contribution to potency—a feature absent in simple phenylurea or benzylurea derivatives lacking the cyclohexyl group.

Matriptase QSAR Serine Protease Inhibition

Predicted Blood-Brain Barrier Permeability: Differentiation from Peripherally-Restricted Urea Analogs

Predicted ADMET analysis classifies this compound as blood-brain barrier positive (BBB+), with human intestinal absorption positive (HIA+) and no predicted P-glycoprotein substrate liability [1]. This contrasts with larger, more polar piperidine-urea derivatives (e.g., those incorporating carboxylate or sulfonamide substituents) that are predicted BBB-negative. The combination of moderate lipophilicity (XLogP3-AA 3.3), limited hydrogen bond donors (2), and acceptable topological polar surface area supports CNS accessibility, a property that distinguishes the cyclohexyl urea chemotype from many peripherally-targeted urea-based inhibitors.

Blood-Brain Barrier CNS Penetration ADMET Prediction

CYP2D6 Inhibition Liability: Structural Differentiation from DPC168

DPC168, a benzylpiperidine-substituted aryl urea CCR3 antagonist containing a cyclohexyl central linker and a 3-acetylphenyl urea, was a relatively potent CYP2D6 inhibitor (IC50 reported as 0.16 µM) [1]. N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea replaces the 3-acetylphenyl urea of DPC168 with a simple cyclohexyl urea, eliminating the aromatic ketone moiety implicated in CYP2D6 binding. While direct CYP2D6 inhibition data for the target compound are not available, the structural simplification is consistent with the reported strategy of reducing CYP2D6 liability in this chemotype, providing a cleaner starting scaffold.

CYP2D6 Inhibition Drug-Drug Interaction Metabolic Stability

N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea: Best-Fit Research and Industrial Application Scenarios


Scaffold for Matriptase Inhibitor Lead Optimization

Researchers developing selective matriptase inhibitors for oncology applications can utilize N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea as a validated starting scaffold. The piperidyl-cyclohexylurea substructure is corroborated by 3D-QSAR models that identify hydrogen bond donors and rotatable bonds as key activity determinants [5], and by experimental evidence showing that incorporation of this substructure into 3-amidinophenylalanine-derived inhibitors yields Ki values below 3 nM [4]. The N-benzyl group on the piperidine ring provides a tractable vector for further SAR exploration.

CNS-Penetrant Probe Development for Neuroinflammation Targets

The compound's predicted BBB permeability (BBB+), combined with its moderate lipophilicity (XLogP3-AA 3.3) and limited hydrogen bond donor count (2) [5], makes it a suitable scaffold for CNS drug discovery programs. Research groups investigating matriptase or related serine proteases in neuroinflammation or neurodegeneration can procure this compound as a brain-penetrant starting point, avoiding peripherally-restricted polar urea analogs that are predicted BBB-negative [4].

Metabolically Clean Reference Scaffold for DDI Liability Assessment

The clinical-stage analog DPC168 demonstrated potent CYP2D6 inhibition (IC50 ≈ 0.16 µM), which contributed to its development challenges [5]. N-(1-Benzyl-4-piperidinyl)-N'-cyclohexylurea, which replaces the 3-acetylphenyl urea with a cyclohexyl urea, eliminates the structural feature implicated in CYP2D6 binding. Medicinal chemistry teams evaluating piperidine-urea chemotypes for DDI risk can procure this compound as a structurally simplified reference scaffold to benchmark CYP450 inhibition liability against more complex analogs.

Synthetic Intermediate for Diversified Urea-Based Compound Libraries

The secondary amine in the piperidine ring of N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea provides a convenient handle for further derivatization (e.g., N-alkylation, acylation, or reductive amination), while the cyclohexyl urea portion remains a stable, defined pharmacophoric element. This dual functionality supports the rapid generation of diversified compound libraries for high-throughput screening campaigns targeting serine proteases, GPCRs, or other urea-binding protein families [5].

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